molecular formula C7H4N2O3 B063031 4-Nitrobenzo[c]isoxazole CAS No. 188860-13-1

4-Nitrobenzo[c]isoxazole

Cat. No.: B063031
CAS No.: 188860-13-1
M. Wt: 164.12 g/mol
InChI Key: QWYNIHBIOHDNKR-UHFFFAOYSA-N
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Description

4-Nitrobenzo[c]isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the isoxazole family, which is known for its diverse biological activities and significant therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzoyl chloride with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cyclization process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzo[c]isoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Reduction: 4-Aminobenzo[c]isoxazole.

    Oxidation: 4-Nitrosobenzo[c]isoxazole.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

4-Nitrobenzo[c]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrobenzo[c]isoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

    Benzo[c]isoxazole: Lacks the nitro group, resulting in different reactivity and applications.

    4-Nitrobenzisoxazole: Similar structure but different substitution pattern, leading to distinct chemical properties.

    Isoxazole: The parent compound without the benzene ring, exhibiting different biological activities.

Uniqueness: Its ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-nitro-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)7-3-1-2-6-5(7)4-12-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYNIHBIOHDNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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